molecular formula C14H21NO3 B5990188 3-amino-3-(4-butoxyphenyl)butanoic acid

3-amino-3-(4-butoxyphenyl)butanoic acid

Cat. No.: B5990188
M. Wt: 251.32 g/mol
InChI Key: FQKDURCKXYFUDK-UHFFFAOYSA-N
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Description

3-Amino-3-(4-butoxyphenyl)butanoic acid is a β-amino acid derivative characterized by a butoxy-substituted phenyl ring at the C3 position and a carboxylic acid group at the C1 position. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the butoxy chain, which may influence solubility and bioavailability.

Properties

IUPAC Name

3-amino-3-(4-butoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-4-9-18-12-7-5-11(6-8-12)14(2,15)10-13(16)17/h5-8H,3-4,9-10,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKDURCKXYFUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C)(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs differ in substituents on the phenyl ring or stereochemistry (Table 1):

  • (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (BP 2089): Fluorine’s electron-withdrawing effects may improve metabolic stability but reduce lipophilicity relative to the butoxy group .
  • 3-Amino-4-phenylbutanoic acid (CAS 15099-85-1): Lacks the 4-butoxy substitution, resulting in lower molecular weight and reduced steric hindrance .

Table 1: Structural Comparison of 3-Amino-3-(4-butoxyphenyl)butanoic Acid and Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Feature(s)
3-Amino-3-(4-butoxyphenyl)butanoic acid 4-butoxyphenyl C₁₄H₂₁NO₃ 263.33* High lipophilicity, long-chain alkoxy
(R)-4-Amino-3-(4-chlorophenyl)butanoic acid (BP 2088) 4-chlorophenyl C₁₀H₁₂ClNO₂ 213.66 Electronegative substituent
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid (BP 2089) 4-fluorophenyl C₁₀H₁₂FNO₂ 197.21 Enhanced metabolic stability
3-Amino-4-phenylbutanoic acid Phenyl C₁₀H₁₃NO₂ 179.22 Minimal steric hindrance

*Calculated based on molecular formula; analogs’ data sourced from .

Physicochemical Properties

  • Acidity/Basicity: The amino and carboxylic acid groups confer zwitterionic behavior, with pKa values likely similar to other β-amino acids (e.g., ~2.3 for COOH, ~9.8 for NH₂) .
  • Stability : The butoxy chain may render the compound susceptible to oxidative degradation, whereas fluorine-substituted analogs exhibit higher stability .

Data Tables

Table 2: Analytical Methods for Butanoic Acid Derivatives

Compound Type Preferred Method Detection Limit Reference
Volatile (e.g., 3-methyl butanoic acid) SPME-Arrow/GC-MS ~0.1–10 ppb
Non-volatile (e.g., target compound) LC-MS/MS ~1–50 ng/mL Extrapolated from

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